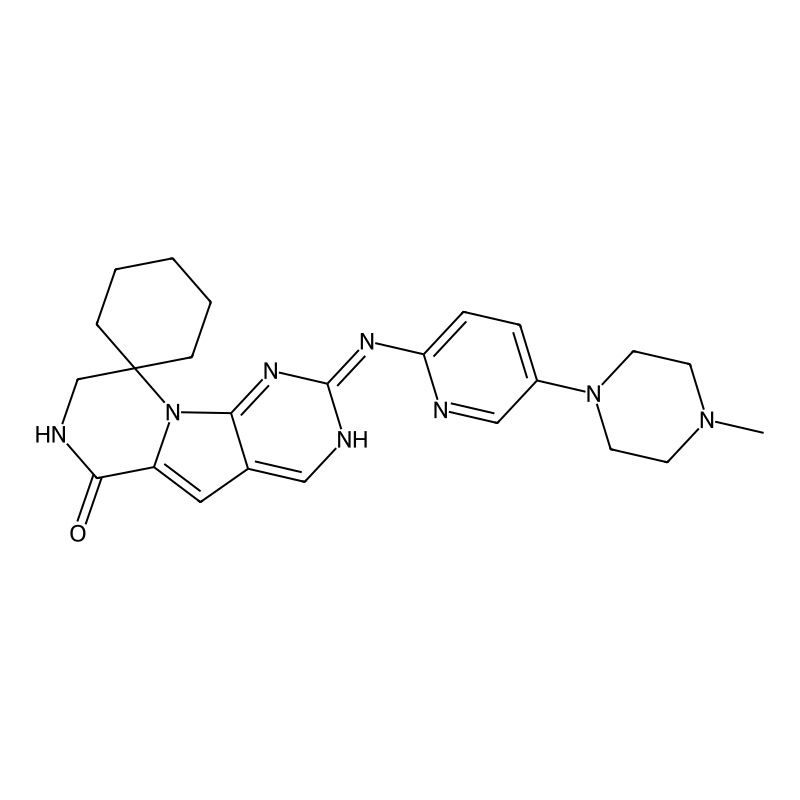

Trilaciclib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Trilaciclib (CAS 1374743-00-6) is a potent and selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Its primary, clinically-validated application is in myeloprotection, where it is administered intravenously prior to chemotherapy to induce transient G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs).[2][3][4] This mechanism temporarily shields these vital cells from the cytotoxic effects of chemotherapy, thereby preserving the bone marrow's ability to produce neutrophils, red blood cells, and platelets.[2][3] Unlike other CDK4/6 inhibitors developed primarily for continuous anti-cancer dosing, Trilaciclib is characterized by its short-acting nature, which is critical for its specific use in protecting normal cells during chemotherapy cycles.[5]

References

- [1] What is the mechanism of Trilaciclib Dihydrochloride? Patsnap Synapse. Accessed May 3, 2026.

- [2] Mechanism of Action | COSELA® (trilaciclib) for injection. G1 Therapeutics, Inc. Accessed May 3, 2026.

- [3] Singh, H., et al. Trilaciclib: A Novel Approach to Mitigate Chemotherapy-Induced Myelosuppression in Cancer Treatment. Indian Journal of Medical and Paediatric Oncology (2024).

- [9] Trilaciclib | CDK4/6 inhibitor | 1374743-00-6. AdooQ Bioscience. Accessed May 3, 2026.

Substituting Trilaciclib free base (CAS 1374743-00-6) with its salt forms or other CDK4/6 inhibitors like Palbociclib or Abemaciclib can lead to significant experimental deviations. The dihydrochloride salt, for instance, is specifically formulated for high aqueous solubility required for intravenous administration in clinical settings, a property not shared by the free base.[6] This difference in solubility is critical for stock solution preparation and formulation development. Furthermore, other CDK4/6 inhibitors such as Abemaciclib and Palbociclib possess much longer plasma half-lives (17-38 hours and 24-34 hours, respectively) and are designed for continuous dosing schedules to suppress tumor growth.[7][8] Trilaciclib's distinct, shorter pharmacokinetic profile is essential for its intended use as a transient myeloprotective agent that is cleared before it can compromise the efficacy of subsequent chemotherapy cycles.[9] Using a long-acting CDK4/6 inhibitor would risk protecting tumor cells alongside healthy ones, confounding research outcomes.

References

- [6] Braal, C. L., et al. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers (Basel) 13.2 (2021): 296.

- [11] Trilaciclib. DrugBank Online. Accessed May 3, 2026.

- [16] Gajjala, S., et al. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology 10 (2020): 1374.

- [20] Strum, J. C., et al. Morphic forms of trilaciclib and methods of manufacture thereof. U.S. Patent 10,988,479. Filed Nov. 13, 2020, and issued Apr. 27, 2021.

Formulation & Handling: Differentiated Solubility Profile of Free Base vs. Dihydrochloride Salt

The choice between Trilaciclib free base and its salt forms is a critical procurement decision driven by solubility requirements. The free base has limited aqueous solubility, making it suitable for studies involving organic solvents or specific non-aqueous formulations. In contrast, the dihydrochloride dihydrate form was developed specifically to overcome this limitation for intravenous use, as it can be formulated into a concentrated aqueous solution for rapid administration.[2] A typical 300 mg therapeutic dose of the free base would require a large volume of fluid, making rapid IV delivery impractical.[2] The dihydrochloride salt form enables a concentrated formulation suitable for a 30-minute infusion.[2] For laboratory use, the free base offers flexibility for non-aqueous systems, whereas the dihydrochloride salt (e.g., CAS 1977495-97-8) is the required choice for preparing aqueous stock solutions or mimicking clinical IV formulations.[3]

| Evidence Dimension | Aqueous Formulability for IV Administration |

| Target Compound Data | Trilaciclib (Free Base): Low aqueous solubility, requiring large fluid volumes for a therapeutic dose, making rapid IV administration impractical. |

| Comparator Or Baseline | Trilaciclib Dihydrochloride Dihydrate: Sufficiently soluble to be prepared in a concentrated form for a 30-minute IV infusion of a ~300 mg dose. |

| Quantified Difference | Qualitatively differentiated; the dihydrochloride enables concentrated IV solutions while the free base does not. |

| Conditions | Formulation for intravenous (IV) administration. |

This directly impacts material selection based on the planned experimental solvent system and administration route, avoiding failed experiments due to poor solubility or incorrect formulation.

Mechanism-Driven Differentiation: Pharmacokinetic Profile Suited for Transient Myeloprotection

Trilaciclib is engineered for a distinct pharmacokinetic profile that enables its myeloprotective function without compromising chemotherapy. Its relatively short duration of action is a key differentiator from other CDK4/6 inhibitors used in oncology.[2] For example, Abemaciclib and Palbociclib have plasma half-lives of approximately 18.3 hours and 29 hours, respectively, necessitating continuous or near-continuous dosing schedules for anti-tumor activity.[3] This sustained presence is unsuitable for myeloprotection, where the goal is to transiently arrest healthy hematopoietic cells only during the window of chemotherapy exposure. Trilaciclib's design allows for IV administration just prior to chemotherapy, inducing a temporary and reversible cell cycle arrest, followed by clearance that allows chemotherapy to effectively target cancer cells.[4][10]

| Evidence Dimension | Mean Plasma Half-Life (t1/2) |

| Target Compound Data | Trilaciclib: Characterized as 'short-acting' and 'transient', administered IV only on days of chemotherapy.[2][4] |

| Comparator Or Baseline | Abemaciclib: ~18.3 hours. Palbociclib: ~29 hours.[3] |

| Quantified Difference | Qualitatively distinct; Trilaciclib's profile is designed for intermittent, transient effect versus the sustained exposure of Abemaciclib and Palbociclib. |

| Conditions | Human plasma pharmacokinetics. |

Procuring Trilaciclib is necessary for studies aiming to replicate the clinically-validated 'transient protection' mechanism, as substituting with long-acting CDK4/6 inhibitors would fundamentally alter the experimental design and contradict the compound's primary value proposition.

High-Potency Inhibition of CDK4/6 for Effective Cell Cycle Arrest

Trilaciclib demonstrates potent, low-nanomolar inhibition of its target kinases, which is essential for achieving effective G1 cell cycle arrest at relevant concentrations. In biochemical assays, Trilaciclib inhibited the CDK4/cyclin D1 complex with an IC50 of 1 nM and the CDK6/cyclin D3 complex with an IC50 of 4 nM.[2][3] This potency is comparable to or greater than other clinically relevant CDK4/6 inhibitors. For instance, Palbociclib exhibits an IC50 of 11 nM against CDK4 and 15 nM against CDK6, while Abemaciclib shows an IC50 of 2 nM against CDK4 and 9.9 nM against CDK6.[4] Furthermore, Trilaciclib displays high selectivity, with over 1000-fold less activity against other kinases like CDK2, ensuring a targeted effect on the intended cell cycle pathway.[2]

| Evidence Dimension | Half-maximal Inhibitory Concentration (IC50) in Biochemical Assays |

| Target Compound Data | CDK4: 1 nM; CDK6: 4 nM[2][3] |

| Comparator Or Baseline | Palbociclib: CDK4: 11 nM; CDK6: 15 nM. Abemaciclib: CDK4: 2 nM; CDK6: 9.9 nM.[4] |

| Quantified Difference | Trilaciclib is ~11x more potent against CDK4 and ~3.75x more potent against CDK6 than Palbociclib. It has comparable potency to Abemaciclib. |

| Conditions | In vitro biochemical kinase assays. |

This ensures that researchers can achieve robust, on-target CDK4/6 inhibition and subsequent cell cycle arrest using low nanomolar concentrations, providing a clear and reproducible biological effect in experimental models.

Preclinical Models of Chemotherapy-Induced Myelosuppression

The primary and most validated use is in preclinical studies designed to investigate or replicate the protective effects of transient CDK4/6 inhibition on hematopoietic stem and progenitor cells during chemotherapy. Its short-acting pharmacokinetic profile is essential for experiments where the goal is to protect bone marrow only during the acute phase of cytotoxic drug exposure, without conferring sustained protection to tumor cells.[2][3]

Formulation Development Requiring Non-Aqueous Solvent Systems

As the free base form, this compound is the appropriate choice for developing and testing novel, non-aqueous formulations or for fundamental research in organic solvent systems. Its distinct solubility profile compared to the highly water-soluble dihydrochloride salt makes it necessary for any application where aqueous systems are not desired or are incompatible with other reagents.[4]

Comparative Studies of Transient vs. Sustained CDK4/6 Inhibition

This compound serves as the ideal tool for head-to-head studies against long-acting CDK4/6 inhibitors like Palbociclib or Abemaciclib. Such research can elucidate the differential biological outcomes (e.g., on immune function, tumor microenvironment, or cell recovery kinetics) of a transient, pulsatile inhibition versus a sustained, continuous blockade of the CDK4/6 pathway.[10]

Investigation of Rb-Dependent Cell Cycle Control Mechanisms

Given its high potency and selectivity for CDK4/6, Trilaciclib is a precise tool for studying the downstream effects of inhibiting the Retinoblastoma (Rb) protein phosphorylation pathway in Rb-proficient cell lines. It can be used to induce a synchronized, reversible G1 arrest to study subsequent cell cycle events or the response of arrested cells to various stimuli.[11]

References

- [1] What is the mechanism of Trilaciclib Dihydrochloride? Patsnap Synapse. Accessed May 3, 2026.

- [2] Mechanism of Action | COSELA® (trilaciclib) for injection. G1 Therapeutics, Inc. Accessed May 3, 2026.

- [3] Strum, J. C., et al. Morphic forms of trilaciclib and methods of manufacture thereof. U.S. Patent 10,988,479. Filed Nov. 13, 2020, and issued Apr. 27, 2021.

- [4] Gajjala, S., et al. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology 10 (2020): 1374.

- [5] NDA 214200, Non-Clinical Review. U.S. Food and Drug Administration. Accessed May 3, 2026.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Livertox Summary

Drug Classes

Antineoplastic Agents

Mechanism of Action

Absorption Distribution and Excretion

79.1% of a radiolabelled dose is recovered in the feces, 7% as the unchanged parent compound. 14% of a radiolabelled dose is recovered in the urine, 2% as the unchanged parent compound.

The volume of distribution of trilaciclib at steady state is 1130 L.

The clearance of trilaciclib is 158 L/h.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2. "FDA Approves Drug to Reduce Bone Marrow Suppression Caused by Chemotherapy". U.S. Food and Drug Administration (FDA) (Press release). 12 February 2021. Retrieved 12 February 2021. Public Domain This article incorporates text from this source, which is in the public domain.

3. "FDA Approves G1 Therapeutics' Cosela (trilaciclib): The First and Only Myeloprotection Therapy to Decrease the Incidence of Chemotherapy-Induced Myelosuppression" (Press release). G1 Therapeutics. 12 February 2021. Retrieved 12 February 2021 – via GlobeNewswire.

4. Dhillon S (May 2021). "Trilaciclib: First Approval". Drugs. 81 (7): 867–874. doi:10.1007/s40265-021-01508-y. PMID 33861388. S2CID 233258487.

5. "Drug Approval Package: Cosela". U.S. Food and Drug Administration (FDA). 12 March 2021. Retrieved 13 September 2021.

6. FDA approves drug to reduce bone marrow suppression caused by chemotherapy. News release. February 12, 2021. Accessed February 12, 2021. https://prnmedia.prnewswire.com/news-releases/fda-approves-drug-to-reduce-bone-marrow-suppression-caused-by-chemotherapy-301227821.html

7. Weiss J, Goldschmidt J, Zoran A, et al. Myelopreservation and reduced use of supportive care with trilaciclib in patients with small cell lung cancer. J Clin Oncol. 2020(suppl 38; abstr 12096). doi:10.1200/JCO.2020.38.15_suppl.12096

8. G1 Therapeutics announces acceptance and priority review of NDA for trilaciclib for patients with small cell lung cancer. News release. G1 Therapeutics. Published August 17, 2020. Accessed January 20, 2021. http://investor.g1therapeutics.com/news-releases/news-release-details/g1-therapeutics-announces-acceptance-and-priority-review-nda

9. G1 Therapeutics. Trilaciclib. G1 Therapeutics website. Published 2021. Accessed January 20, 2021. https://www.g1therapeutics.com/pipeline/trilaciclib/

10. O'Shaughnessy J, Wright GS, Thummala AR, et al. Trilaciclib improves overall survival when given with gemcitabine/carboplatin in patients with metastatic triple-negative breast cancer: final analysis of a randomized phase 2 trial. Presented at the 2020 San Antonio Breast Cancer Symposium. December 8-11, 2020. Poster #PD1-06.

Explore Compound Types